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Compound of Interest |

Compound Name: 3-Bromo-4-phenoxybenzaldehyde
CAS No.: 1000414-11-8
Cat. No.: B1373949
. J

CAS Number: 1000414-11-8 Synonyms: 2-Bromo-4-formyldiphenyl ether; 3-Bromo-4-
(phenyloxy)benzaldehyde Molecular Formula: C13HesBrO2 Molecular Weight: 277.11 g/mol [1][2]

[3]

Executive Summary

3-Bromo-4-phenoxybenzaldehyde is a critical biaryl ether scaffold used in the development
of small molecule kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and
other non-receptor tyrosine kinases.[1][3] Its structural motif—a diaryl ether with an ortho-
bromo substituent—mimics the pharmacophore found in several FDA-approved oncology drugs
(e.g., Ibrutinib analogs), serving as a versatile handle for Suzuki-Miyaura couplings or
Buchwald-Hartwig aminations to expand the core scaffold.[1][3]

This guide details two distinct synthetic pathways:

o Route A (Electrophilic Bromination): A cost-effective, scalable route leveraging cooperative
directing group effects.

» Route B (SNAr Displacement): A convergent, high-precision route ideal for late-stage
functionalization or when specific regiochemical control is required.[1][3]

Retrosynthetic Analysis & Strategy
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The synthesis of 3-Bromo-4-phenoxybenzaldehyde can be deconstructed into two primary
disconnections. The choice of route depends on the availability of starting materials and the
scale of production.

Cooperative Directing Effects Driven by p-CHO Activation

Route A: High Atom Economyj Route B: High Convergencej

4-Phenoxybenzaldehyde 3-Bromo-4-fluorobenzaldehyde
(Commercial) + Phenol

Disconnection 1: Disconnection 2:
C-Br Bond Formation C-0O Bond Formation
Electrophilic Aromatic Substitution)/ (Nucleophilic Aromatic Substitution)

3-Bromo-4-phenoxybenzaldehyde

QECED)]
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Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Route A: Regioselective Bromination (Industrial
Standard)[3]

This route is preferred for large-scale synthesis due to the low cost of reagents (Bromine,
Acetic Acid) and the availability of 4-phenoxybenzaldehyde.

Mechanistic Rationale

The reaction relies on Cooperative Directing Effects. The substrate, 4-phenoxybenzaldehyde,
possesses two directing groups:

» Aldehyde (-CHO): A strong electron-withdrawing group (EWG) that directs electrophiles to
the meta position.[1][3]
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e Phenoxy (-OPh): An electron-donating group (EDG) that directs electrophiles to the ortho
and para positions.[1][3]

In 4-phenoxybenzaldehyde, the para position relative to the phenoxy group is blocked by the
aldehyde. The ortho positions relative to the phenoxy group (positions 3 and 5) are also meta
to the aldehyde. Thus, both groups direct the incoming bromine to the same position (C3),
ensuring high regioselectivity.

Experimental Protocol

Reagents:

e 4-Phenoxybenzaldehyde (1.0 eq)[3]

Bromine (Brz, 1.1 eq)[3]

Glacial Acetic Acid (Solvent, 5-10 volumes)[1][3]

Sodium Acetate (Buffer, 1.1 eq) - Optional to buffer HBr byproduct[1][3]

Iron(111) Bromide (FeBrs, 0.05 eq) - Catalyst (optional but recommended for rate)[1][3]

Step-by-Step Methodology:

e Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, addition
funnel, and a gas scrubber (to trap HBr gas) with 4-phenoxybenzaldehyde and glacial acetic
acid.

o Catalyst Addition: Add FeBrs (5 mol%) to the solution. Cool the mixture to 0-5°C using an ice
bath.

e Bromination: Add a solution of Bromine (Brz) in acetic acid dropwise over 60 minutes.
Maintain internal temperature <10°C to prevent over-bromination.

o Reaction: Allow the mixture to warm to room temperature (20—25°C) and stir for 4—6 hours.
Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4]
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e Quench: Pour the reaction mixture into ice-cold water (5 volumes) containing Sodium
Bisulfite (NaHSO3) to quench excess bromine. A precipitate should form.

e Workup: Extract the agueous mixture with Dichloromethane (DCM) (3x). Wash the combined
organic layers with Sat. NaHCOs (to remove acetic acid), water, and brine.

 Purification: Dry over MgSOQea, filter, and concentrate. Recrystallize the crude solid from
Ethanol/Hexane to yield off-white crystals.[1]

Data Summary:

Parameter Value

Yield 85-92%

Purity (HPLC) >98%

Appearance White to pale yellow crystalline solid

| Melting Point | 55-58°C (Lit.[1][3] range for similar bromobenzaldehydes) |

Route B: Nucleophilic Aromatic Substitution (SNATr)
[3]

This route is ideal if 3-bromo-4-fluorobenzaldehyde is available or if the bromination route
yields inseparable isomers (rare in this specific case).[1][3] It proceeds via an addition-
elimination mechanism.[1]

Mechanistic Rationale

The reaction utilizes the strong electron-withdrawing nature of the aldehyde group at the para
position to activate the fluorine atom towards nucleophilic attack.

 Activation: The carbonyl group at C1 withdraws electron density from the ring, making C4
highly electrophilic.

» Addition: The phenoxide ion attacks C4, forming a resonance-stabilized Meisenheimer
complex. The negative charge is delocalized onto the carbonyl oxygen.
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e Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the ether
product.

Nucleophilic Attack Elimination of F-
3-Bromo-4-fluorobenzaldehyde Slow Step Meisenheimer Complex p 3-Bromo-4-phenoxybenzaldehyde
+ Phenoxide (Negative charge on Oxygen) + Fluoride

Click to download full resolution via product page

Figure 2: Simplified reaction coordinate for the SNAr pathway.

Experimental Protocol

Reagents:

3-Bromo-4-fluorobenzaldehyde (1.0 eq) [CAS: 77771-02-9][3][5]

Phenol (1.05 eq)[1][3]

Potassium Carbonate (K2COs, 1.5 eq) or Cesium Carbonate (Cs2COs, 1.1 eq)[3]

Solvent: DMF or DMSO (anhydrous)[3]

Step-by-Step Methodology:

e Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Phenol (1.05 eq) in
DMF (0.5 M concentration).

o Base Activation: Add K2COs (1.5 eq) and stir at room temperature for 30 minutes to generate
the phenoxide in situ.

o Substrate Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) to the mixture.

o Heating: Heat the reaction mixture to 80—100°C. Monitor via HPLC. The reaction is typically
complete within 4—8 hours.

o Note: Do not overheat (>120°C) to avoid side reactions or degradation of the aldehyde.
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o Workup: Cool to room temperature. Dilute with water (10 volumes) and extract with Ethyl
Acetate (3x).[3]

» Washing: Wash the organic layer extensively with water and LiCl solution (5%) to remove
DMF.

 Purification: Flash column chromatography (SiOz, Hexane/EtOAc gradient) is recommended
to remove traces of unreacted phenol.

Process Optimization & Troubleshooting

Issue Probable Cause Corrective Action

o _ Lower reaction temperature to
) Over-bromination (Dibromo )
Low Yield (Route A) 0°C; Reduce Brz equivalents to

species) 1.05 eq

Ensure DMF is anhydrous;
Incomplete Reaction (Route B)  Wet solvent or weak base Switch to Cs2COs (stronger
base/better solubility).[3]

Wash organic layer with 1M
Impurity: Phenol (Route B) Excess reagent remaining NaOH during workup to ionize

and remove phenol.[3]

Perform all reactions under
. o Nitrogen/Argon; Add
Dark Coloration Oxidation of aldehyde o )
antioxidants (BHT) during

workup if necessary.[3]

Safety & Handling

o Bromine (Brz2): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood
with appropriate PPE (face shield, chemical resistant gloves). Have sodium thiosulfate
solution ready for spills.

o Hydrofluoric Acid (HF) Potential: In Route B, the byproduct is Fluoride (F~).[3] In acidic
workups, this can form trace HF. Ensure the aqueous waste is neutralized with Calcium
Chloride (CaClz) to precipitate CaF-.
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» Aldehydes: Generally susceptible to air oxidation to benzoic acids. Store the final product
under inert gas at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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